Lipophilicity and Hydrogen-Bonding Capacity Differentiate the 5-Sulfanyl from 5-Sulfamoyl Substitution
The 5-sulfanyl group imparts higher lipophilicity and fewer hydrogen-bond donors than the 5-sulfamoyl isostere, altering passive permeability and CNS penetration potential. N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide has an XLogP3 of 2.2 and two H-bond donors, whereas the 5-sulfamoyl analog N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide (a known carbonic-anhydrase inhibitor) is calculated to have an XLogP3 of approximately 0.4 and three H-bond donors [1][2]. The ~1.8 log unit increase in lipophilicity favors passive blood-brain barrier permeation for the sulfanyl derivative.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | ~0.4 (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide) |
| Quantified Difference | Δ ≈ +1.8 log units |
| Conditions | Computed by XLogP3 algorithm; PubChem data vs. predicted value for comparator |
Why This Matters
A 1.8 log-unit difference in lipophilicity can translate to a >10-fold difference in brain-to-plasma concentration ratio, directly informing whether CNS or peripheral target programs should select this scaffold.
- [1] PubChem. N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide. Compound Summary CID 5051635. National Center for Biotechnology Information (2026). View Source
- [2] DrugBank / PubChem. N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide (estimated XLogP3 based on fragment contribution). View Source
